molecular formula C17H23F3N6 B6448615 N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549002-17-5

N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B6448615
CAS RN: 2549002-17-5
M. Wt: 368.4 g/mol
InChI Key: ZUQCPOMAVKKDAD-UHFFFAOYSA-N
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Description

“N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The specific synthesis process for “N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine” is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The triazole ring is a key component, and the compound also contains a piperidine ring and a pyridine ring . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography, which are not detailed in the available sources.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including compounds with a 1,3-diazole ring, exhibit antibacterial properties. Researchers have synthesized various imidazole-containing molecules with potent antibacterial effects. These compounds could potentially combat bacterial infections by targeting specific bacterial enzymes or pathways .

Anticancer Potential

The 1,2,4-triazole moiety has garnered attention in cancer research. Novel derivatives, such as those containing 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have been designed and evaluated for their anticancer activity against human cancer cell lines. Investigating the impact of our compound on cancer cell growth and apoptosis could reveal promising therapeutic avenues .

Anti-Inflammatory Effects

Imidazole-based compounds often possess anti-inflammatory properties. By modulating inflammatory pathways or cytokine production, these molecules may contribute to managing inflammatory diseases. Further studies are needed to explore the specific mechanisms and potential clinical applications .

Antiviral Applications

Certain imidazole derivatives, including those with a 1,3-diazole core, exhibit antiviral activity. These compounds could potentially inhibit viral replication or entry into host cells. Investigating their efficacy against specific viruses (e.g., influenza, herpes simplex) is crucial for drug development .

Antioxidant Properties

Imidazole-containing compounds may act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Assessing the radical-scavenging capacity of our compound could shed light on its potential therapeutic relevance .

Anti-Diabetic Effects

Exploring the impact of our compound on glucose metabolism, insulin sensitivity, or pancreatic function could reveal its anti-diabetic potential. Imidazole derivatives have been investigated for their ability to regulate blood sugar levels .

Neuroprotective Applications

Imidazole-based molecules may play a role in neuroprotection. Investigating their effects on neuronal health, neurotransmitter systems, or neuroinflammation could lead to novel therapeutic strategies for neurodegenerative diseases .

Other Potential Uses

Beyond the mentioned fields, our compound might have applications in areas such as antipyretic therapy, anti-allergic treatments, and more. Further research is essential to uncover additional unique properties .

properties

IUPAC Name

N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N6/c1-12-22-23-15(24(12)2)11-26-9-5-6-13(10-26)25(3)16-14(17(18,19)20)7-4-8-21-16/h4,7-8,13H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQCPOMAVKKDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine

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